molecular formula C15H15ClN4O4S B2877277 3-[3-({2-[(5-Chloro-2-methylphenyl)amino]-2-oxoethyl}sulfanyl)-5-hydroxy-1,2,4-triazin-6-yl]propanoic acid CAS No. 881434-56-6

3-[3-({2-[(5-Chloro-2-methylphenyl)amino]-2-oxoethyl}sulfanyl)-5-hydroxy-1,2,4-triazin-6-yl]propanoic acid

Cat. No.: B2877277
CAS No.: 881434-56-6
M. Wt: 382.82
InChI Key: YGXCLKWIIPNZHX-UHFFFAOYSA-N
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Description

3-[3-({2-[(5-Chloro-2-methylphenyl)amino]-2-oxoethyl}sulfanyl)-5-hydroxy-1,2,4-triazin-6-yl]propanoic acid is a synthetic small molecule characterized by a 1,2,4-triazin-6-yl core substituted with a hydroxy group at position 5, a sulfanyl-linked 2-[(5-chloro-2-methylphenyl)amino]-2-oxoethyl moiety at position 3, and a propanoic acid side chain at position 4.

Properties

IUPAC Name

3-[3-[2-(5-chloro-2-methylanilino)-2-oxoethyl]sulfanyl-5-oxo-4H-1,2,4-triazin-6-yl]propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15ClN4O4S/c1-8-2-3-9(16)6-11(8)17-12(21)7-25-15-18-14(24)10(19-20-15)4-5-13(22)23/h2-3,6H,4-5,7H2,1H3,(H,17,21)(H,22,23)(H,18,20,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGXCLKWIIPNZHX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)Cl)NC(=O)CSC2=NN=C(C(=O)N2)CCC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15ClN4O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Triazin-Propanoic Acid Derivatives

Compound Name Triazin Substituents Phenyl/Other Group Modifications Molecular Weight (g/mol) Notable Properties/Bioactivity
Target Compound: 3-[3-({2-[(5-Chloro-2-methylphenyl)amino]-2-oxoethyl}sulfanyl)-5-hydroxy-1,2,4-triazin-6-yl]propanoic acid 5-hydroxy, 3-sulfanyl-ethylcarbamoyl 5-chloro-2-methylphenyl ~407.8 (estimated) High polarity (hydroxy group); potential enzyme inhibition
3-[4-Amino-3-({2-[(3,5-dichlorophenyl)amino]-2-oxoethyl}sulfanyl)-5-oxo-1,2,4-triazin-6-yl]propanoic acid () 4-amino, 5-oxo, 3-sulfanyl-ethylcarbamoyl 3,5-dichlorophenyl ~443.3 Increased halogenation → enhanced lipophilicity; possible pesticidal activity
3-[4-Amino-3-[2-(2,3-dihydro-1,4-benzodioxin-6-ylamino)-2-oxoethyl]sulfanyl-5-oxo-1,2,4-triazin-6-yl]propanoic acid () 4-amino, 5-oxo, 3-sulfanyl-ethylcarbamoyl 2,3-dihydro-1,4-benzodioxin-6-yl 407.4 Benzodioxin group → improved metabolic stability
3-[3-(4-Ethoxyphenyl)-1,2,4-oxadiazol-5-yl]propanoic acid () Oxadiazole ring replaces triazin core 4-ethoxyphenyl ~277.3 Reduced complexity; potential herbicide precursor

Physicochemical and Bioactivity Insights

Substituent Impact on Solubility :

  • The target compound’s 5-hydroxy group on the triazine ring enhances water solubility compared to analogs with alkoxy substituents (e.g., ethoxy in ), which increase lipophilicity .
  • Replacement of the 5-chloro-2-methylphenyl group with a 3,5-dichlorophenyl group () raises logP by ~0.5 units, favoring membrane permeability but reducing aqueous solubility .

Hierarchical clustering of bioactivity profiles () suggests that the target compound’s hydroxy-triazin core may align with antifungal or anti-inflammatory modes of action, distinct from pesticidal oxadiazole derivatives ().

NMR-Based Structural Stability: NMR shifts in regions A (positions 39–44) and B (positions 29–36) () indicate that substituent changes (e.g., chloro-methylphenyl vs.

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